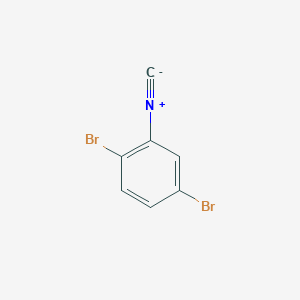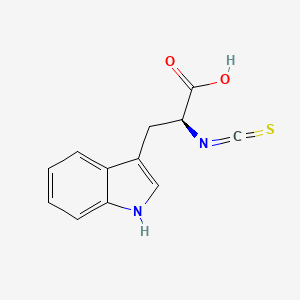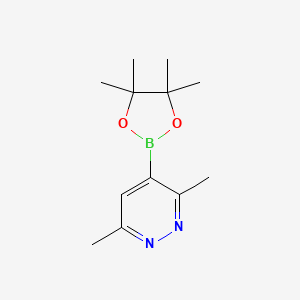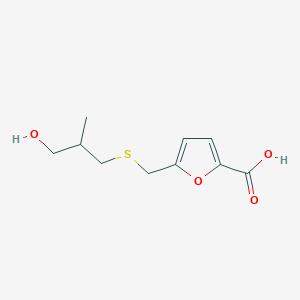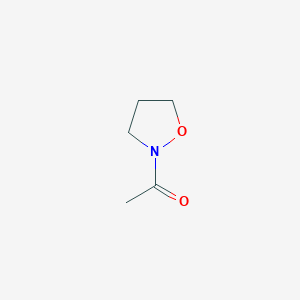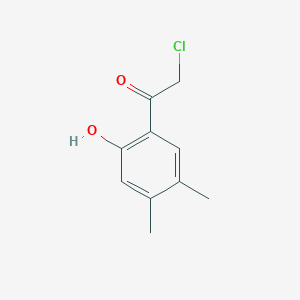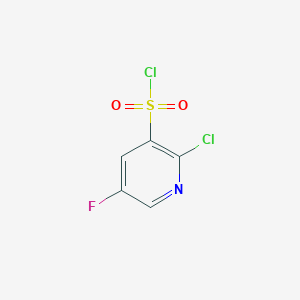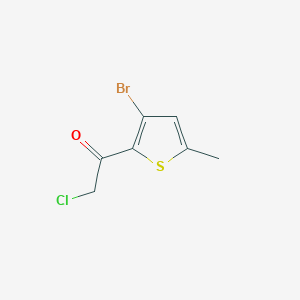![molecular formula C13H13BrO B13616003 3-(2-Bromophenyl)spiro[3.3]heptan-1-one](/img/structure/B13616003.png)
3-(2-Bromophenyl)spiro[3.3]heptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromophenyl)spiro[3.3]heptan-1-one is a synthetic compound characterized by a spirocyclic structure.
Méthodes De Préparation
The synthesis of 3-(2-Bromophenyl)spiro[3.3]heptan-1-one typically involves the reaction of a substituted cyclopropanone equivalent with a bromophenyl derivative. The process is regio- and stereospecific, leading to optically active 3-substituted spiro[3.3]heptan-1-ones . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Analyse Des Réactions Chimiques
3-(2-Bromophenyl)spiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(2-Bromophenyl)spiro[3.3]heptan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biological systems to understand its interactions and effects.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Bromophenyl)spiro[3.3]heptan-1-one involves the initial protonation of the bicyclobutyl moiety, followed by a [1,2]-rearrangement of the resulting cyclopropylcarbinyl cation. This process is highly regio- and stereospecific, leading to the formation of optically active products .
Comparaison Avec Des Composés Similaires
3-(2-Bromophenyl)spiro[3.3]heptan-1-one can be compared with other spirocyclic compounds such as:
Spiro[3.3]heptane-1-one: Lacks the bromophenyl group, making it less reactive in substitution reactions.
3-(2-Chlorophenyl)spiro[3.3]heptan-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-(2-Fluorophenyl)spiro[3.3]heptan-1-one: Contains a fluorine atom, which affects its electronic properties and reactivity.
The uniqueness of this compound lies in its specific bromophenyl substitution, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C13H13BrO |
|---|---|
Poids moléculaire |
265.14 g/mol |
Nom IUPAC |
1-(2-bromophenyl)spiro[3.3]heptan-3-one |
InChI |
InChI=1S/C13H13BrO/c14-11-5-2-1-4-9(11)10-8-12(15)13(10)6-3-7-13/h1-2,4-5,10H,3,6-8H2 |
Clé InChI |
JSSAFGLJHACWOO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)C(CC2=O)C3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


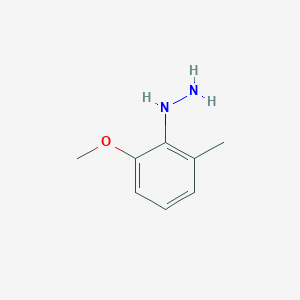
![3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13615927.png)
![(3R)-3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13615928.png)
